molecular formula C15H16N2O2 B11991555 N-(2-Hydroxy-1-phenylethyl)-N'-phenylurea CAS No. 116049-22-0

N-(2-Hydroxy-1-phenylethyl)-N'-phenylurea

Cat. No.: B11991555
CAS No.: 116049-22-0
M. Wt: 256.30 g/mol
InChI Key: IASHQGQJNAAPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxy-1-phenylethyl)-N’-phenylurea is an organic compound with a unique structure that includes both a hydroxy group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-1-phenylethyl)-N’-phenylurea typically involves the reaction of 2-hydroxy-1-phenylethylamine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds smoothly at room temperature, yielding the desired product after purification by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N-(2-Hydroxy-1-phenylethyl)-N’-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-1-phenylethyl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(2-oxo-1-phenylethyl)-N’-phenylurea.

    Reduction: Formation of N-(2-amino-1-phenylethyl)-N’-phenylurea.

    Substitution: Formation of various substituted phenylurea derivatives.

Scientific Research Applications

N-(2-Hydroxy-1-phenylethyl)-N’-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-1-phenylethyl)-N’-phenylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylurea moiety can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxy-1-phenylethyl)-N-methylurea
  • N-(2-Hydroxy-1-phenylethyl)-N’-benzylurea
  • N-(2-Hydroxy-1-phenylethyl)-N’-phenylthiourea

Uniqueness

N-(2-Hydroxy-1-phenylethyl)-N’-phenylurea is unique due to its specific combination of a hydroxy group and a phenylurea moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

116049-22-0

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

1-(2-hydroxy-1-phenylethyl)-3-phenylurea

InChI

InChI=1S/C15H16N2O2/c18-11-14(12-7-3-1-4-8-12)17-15(19)16-13-9-5-2-6-10-13/h1-10,14,18H,11H2,(H2,16,17,19)

InChI Key

IASHQGQJNAAPOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.